molecular formula C8H16O2 B12540202 Hydroperoxide, 1-(1-methylethenyl)pentyl CAS No. 142312-71-8

Hydroperoxide, 1-(1-methylethenyl)pentyl

Cat. No.: B12540202
CAS No.: 142312-71-8
M. Wt: 144.21 g/mol
InChI Key: JYWGXKRWDHPQHA-UHFFFAOYSA-N
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Description

Hydroperoxide, 1-(1-methylethenyl)pentyl is an organic compound with the molecular formula C8H16O2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1-(1-methylethenyl)pentyl can be synthesized through the autoxidation of hydrocarbons. The process involves the reaction of oxygen (O2) with a hydrocarbon, typically under radical conditions. The reaction begins with the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of a hydroperoxide .

Industrial Production Methods

In industrial settings, the production of hydroperoxides often involves the use of high-performance liquid chromatography (HPLC) and electrochemical detection methods. These techniques provide excellent linearity calibration and limits of detection for the analysis of hydroperoxides .

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-(1-methylethenyl)pentyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced to form alcohols or other reduced species.

    Substitution: The hydroperoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired products .

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and other oxidized or reduced species, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydroperoxide, 1-(1-methylethenyl)pentyl has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its role in oxidative stress.

    Medicine: Investigated for its potential therapeutic applications, particularly in the context of its oxidative properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, 1-(1-methylethenyl)pentyl involves the chemical oxidation of cellular components. The hydroperoxy group can react with various molecular targets, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative damage. This process can affect proteins, lipids, and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hydroperoxide, 1-(1-methylethenyl)pentyl include:

Uniqueness

This compound is unique due to its specific molecular structure, which includes a methylethenyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other hydroperoxides.

Properties

CAS No.

142312-71-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-hydroperoxy-2-methylhept-1-ene

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(10-9)7(2)3/h8-9H,2,4-6H2,1,3H3

InChI Key

JYWGXKRWDHPQHA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)OO

Origin of Product

United States

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